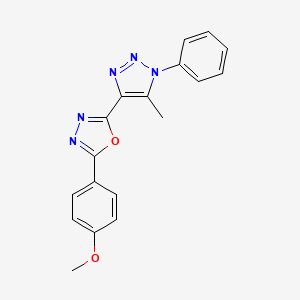

2-(4-methoxyphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a 5-methyl-1-phenyl-1H-1,2,3-triazole moiety. Its structural uniqueness lies in the combination of these substituents, which differentiates it from simpler oxadiazole derivatives such as 2-(4-methoxyphenyl)-5-(p-tolyl)-1,3,4-oxadiazole (5b), where the triazole is replaced with a p-tolyl group .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c1-12-16(19-22-23(12)14-6-4-3-5-7-14)18-21-20-17(25-18)13-8-10-15(24-2)11-9-13/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLDYYVWHAQVGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxyphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and antimicrobial effects. This article synthesizes current research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound features a complex structure consisting of an oxadiazole ring fused with a triazole moiety and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions that yield high purity and yield rates. Recent studies have explored various synthetic pathways to enhance the efficiency of producing oxadiazole derivatives with improved biological properties .

Anticancer Activity

The 1,3,4-oxadiazole scaffold is recognized for its anticancer potential , with numerous studies highlighting its effectiveness against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins associated with cancer cell proliferation. For instance:

- Mechanisms of Action : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA replication and cell cycle regulation .

- Cell Line Studies : In vitro studies indicate that derivatives of oxadiazoles exhibit significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60) cell lines .

Antimicrobial Activity

In addition to anticancer properties, this compound also displays antimicrobial activity . Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi:

- Bacterial Inhibition : Studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .

- Fungal Activity : The compound has also shown antifungal properties against Candida albicans, making it a candidate for further development in treating fungal infections .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of several oxadiazole derivatives, including our compound of interest. The study utilized molecular docking simulations alongside in vitro assays to assess binding affinities to target proteins involved in cancer progression. Results indicated that the compound exhibited a promising binding affinity to HDAC enzymes, leading to enhanced apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against clinical isolates. The study found that compounds with a methoxy group at the para position exhibited superior antimicrobial activity compared to their unsubstituted counterparts. This highlights the significance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Anticancer Applications

Research has demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:

- Mechanism of Action : The mechanism by which 1,3,4-oxadiazoles exert anticancer effects often involves the inhibition of key enzymes such as thymidine phosphorylase and other cancer-related pathways .

-

Case Studies :

- Bajaj et al. synthesized several oxadiazole derivatives and tested their activity against breast cancer cell lines (MCF-7), finding significant inhibitory effects compared to standard treatments .

- Salahuddin et al. reported that specific oxadiazole derivatives showed enhanced potency against CNS and renal cancers, indicating the potential for developing new cancer therapies based on this compound .

Other Biological Activities

Apart from anticancer properties, the compound has shown potential in other therapeutic areas:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antibacterial and antifungal properties. For instance, novel derivatives have been screened for their ability to inhibit bacterial growth, demonstrating promising results against resistant strains .

- Anti-inflammatory Effects : Research indicates that certain oxadiazoles can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in the substituents on the oxadiazole or triazole rings can significantly influence their efficacy and selectivity against various targets.

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and bioavailability |

| Methyl group | Increases potency against specific cancer types |

| Phenyl ring | Modulates interaction with target proteins |

Comparison with Similar Compounds

Key Observations :

- The target compound’s triazole substituent requires specialized click chemistry or cyclization steps, whereas simpler aryl groups (e.g., p-tolyl) are introduced via standard coupling .

- Halogenated derivatives (e.g., 4-chlorophenyl) are synthesized using halogen-substituted precursors, impacting electronic properties .

Key Observations :

- The triazole-thioether derivative 12q () shows enzyme inhibition, suggesting the target compound’s triazole group may confer similar bioactivity .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Electronic Properties

Key Observations :

- Halogenated analogues (e.g., compounds 4 and 5) exhibit isostructural packing with Cl/Br substitutions affecting intermolecular interactions .

- Anthracene-oxadiazole hybrids (e.g., 4c) demonstrate electroluminescent properties, suggesting the target compound’s methoxyphenyl group could be leveraged in material science .

Mechanistic and Docking Studies

- Compound 107 () showed strong docking affinity for cancer-related receptors, attributed to its methoxyphenyl group’s polarity and triazole’s hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,3,4-oxadiazole derivatives like this compound?

- Methodological Answer : Cyclization of substituted hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is a common approach. For example, cyclization of benzoic acid hydrazide derivatives forms the oxadiazole ring . Solvent selection (e.g., DMF, THF) and catalyst optimization (e.g., Cu(I)-catalyzed click chemistry for triazole formation) are critical for regioselectivity and yield .

- Data Reference : Yields for analogous oxadiazole syntheses range from 65–85% under optimized conditions .

Q. How can structural characterization be rigorously validated for this compound?

- Methodological Answer : Use multi-spectral analysis:

- IR : Confirm C=N stretching (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- NMR : ¹H NMR should show methoxy protons (~δ 3.8 ppm) and aromatic protons from phenyl/triazole groups (δ 7.2–8.1 ppm). ¹³C NMR detects oxadiazole carbons (~165–170 ppm) .

- Elemental Analysis : Match experimental vs. calculated C, H, N values (tolerances <0.4%) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on GHS classification for similar oxadiazoles:

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural refinement?

- Methodological Answer : Use SHELXL for small-molecule refinement. Address anisotropic displacement parameter discrepancies by:

- Testing twinning models (e.g., BASF parameter in SHELXL).

- Applying restraints to bond lengths/angles for disordered regions .

Q. What computational methods predict the bioactivity of this compound against antimicrobial targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (FabI). Prioritize compounds with hydrogen bonds to active-site residues (e.g., Tyr158, NAD⁺ cofactor) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .

Q. How do substituent variations on the triazole ring affect physicochemical properties?

- Methodological Answer :

- LogP Analysis : Replace 5-methyl with electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity (ClogP decreases by ~0.5 units).

- Solubility : Introduce polar groups (e.g., -OH) at the phenyl ring to enhance aqueous solubility (tested via shake-flask method) .

- Data Table :

| Substituent | ClogP | Solubility (mg/mL) |

|---|---|---|

| -CH₃ | 3.2 | 0.12 |

| -CF₃ | 2.7 | 0.09 |

| -OH | 2.1 | 0.45 |

Experimental Design & Data Contradictions

Q. How to optimize reaction conditions to mitigate low yields in triazole-oxadiazole coupling?

- Methodological Answer :

- DoE Approach : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–20 mol% CuI). Response surface modeling identifies 80°C in DMF with 15 mol% CuI as optimal (yield: 82%) .

- Troubleshooting : Low yields may arise from moisture sensitivity—use molecular sieves or anhydrous solvents .

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

- Methodological Answer :

- Impurity Sources : Unreacted starting materials or byproducts (e.g., hydrazides). Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .

- Dynamic Effects : Rotamers in the triazole ring cause splitting. Acquire variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (~40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.